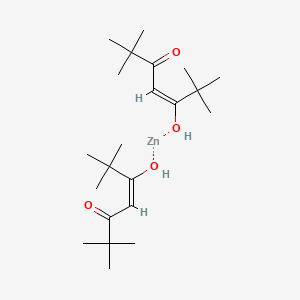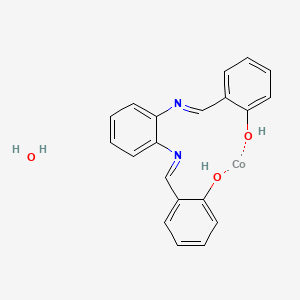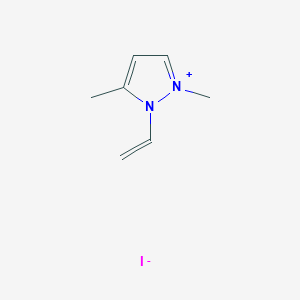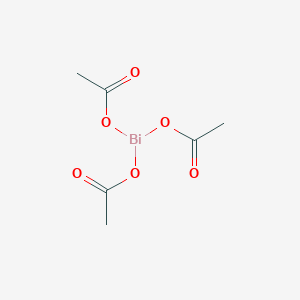
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is an organometallic compound that features zinc coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) typically involves the reaction of zinc salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione along with a base like sodium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the zinc complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other coordinating ligands under appropriate conditions.
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the existing ligands.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Various ligands, including phosphines and amines, can be used to form new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the zinc center.
科学研究应用
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films, which have applications in electronics, optics, and catalysis.
Biological Studies: It is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:
Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.
Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.
Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.
相似化合物的比较
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can be compared with other metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): This compound has similar coordination properties but different redox behavior due to the presence of copper instead of zinc.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II): Used in the deposition of lead oxide thin films, this compound has different applications and safety considerations compared to the zinc complex.
The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) lies in its stability, versatility in various applications, and the specific properties imparted by the zinc center.
属性
分子式 |
C22H40O4Zn |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+; |
InChI 键 |
MLHSFTRXWHJIHL-ORWWTJHYSA-N |
手性 SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
